2-Carbamoyl-3-hydroxy-1,4-naphthoquinone
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Overview
Description
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a compound with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . It is a natural product used in various scientific research fields, particularly in life sciences . This compound is known for its unique structure, which includes a naphthoquinone core with carbamoyl and hydroxy functional groups.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2C3H1,4NQ are likely to be those involved in DNA replication and transcription, given its potential inhibition of topoisomerases . Downstream effects could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
It is soluble in various organic solvents, suggesting it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves redox reactions, where the quinone can act as an electron acceptor .
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that quinones can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with carbamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxy and carbamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthoquinone core .
Scientific Research Applications
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of various derivatives with biological activities.
2-Methyl-1,4-naphthoquinone: Used in the synthesis of fused pyrazoline derivatives.
1,4-Naphthoquinone: A precursor to anthraquinone and used in the production of dyes.
Uniqueness
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamoyl and hydroxy groups allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-hydroxy-3,4-dioxonaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRQVHNKDYYLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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